2-acetamido-3,5-diiodobenzoic acid
Description
Properties
CAS No. |
19094-52-1 |
|---|---|
Molecular Formula |
C9H7I2NO3 |
Molecular Weight |
430.97 g/mol |
IUPAC Name |
2-acetamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(9(14)15)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
RXUZIZREGNCEBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Other CAS No. |
19094-52-1 |
Synonyms |
2-Acetylamino-3,5-diiodobenzoic acid |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 3,5-Diacetamido-2,4-diiodobenzoic Acid (CAS 162193-52-4)
This technical guide focuses on the compound defined by the provided CAS number 162193-52-4 , which corresponds to 3,5-Diacetamido-2,4-diiodobenzoic acid (also known as Amidotrizoic Acid Impurity B).[1][2]
Note: The name "2-acetamido-3,5-diiodobenzoic acid" provided in the topic header is chemically distinct (mono-acetamido) and corresponds to CAS 19094-52-1. To ensure technical accuracy and relevance to drug development professionals, this guide prioritizes the unique identifier CAS 162193-52-4, a critical impurity standard in the manufacturing of iodinated contrast media.
Critical Quality Attribute in Iodinated Contrast Media Synthesis
Executive Summary
3,5-Diacetamido-2,4-diiodobenzoic acid (CAS 162193-52-4) is a specialized organoiodine compound primarily utilized as a Reference Standard and Critical Process Impurity in the pharmaceutical development of X-ray contrast agents. Specifically, it is identified as Impurity B in the European Pharmacopoeia (Ph. Eur.) monograph for Amidotrizoic Acid (Diatrizoate), a high-osmolar contrast medium.
For drug development professionals, this compound represents a key "failure mode" in the iodination of benzoic acid derivatives. Its presence indicates incomplete iodination (under-iodination) during the synthesis of the tri-iodinated API. Controlling levels of CAS 162193-52-4 is a mandatory regulatory requirement for batch release of Diatrizoate Sodium or Meglumine.
Chemical Identity & Physicochemical Properties[3][4][5][6]
The molecule features a benzoic acid core substituted with two acetamido groups at positions 3 and 5, and two iodine atoms at positions 2 and 4.[3][4] It differs from the API (Amidotrizoic Acid) by the absence of one iodine atom at the C6 position.
| Property | Data |
| Chemical Name | 3,5-Diacetamido-2,4-diiodobenzoic acid |
| Common Synonym | Amidotrizoic Acid Impurity B; 2-Deiodoamidotrizoic acid |
| CAS Number | 162193-52-4 |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ |
| Molecular Weight | 488.02 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in dilute alkali (forming salts); sparingly soluble in water and acidic media; soluble in DMSO.[5][6] |
| pKa | ~3.5 (Carboxylic acid), Amide protons are weakly acidic >14 |
| Melting Point | >280°C (Decomposes) |
Structural Disambiguation:
-
Target (CAS 162193-52-4): 3,5-Diacetamido-2,4-diiodobenzoic acid (Impurity B).[1][2]
-
Isomer (CAS 19094-52-1): 2-Acetamido-3,5-diiodobenzoic acid (Mono-acetamido derivative).[5][6]
Synthetic Pathway & Formation Mechanism
The formation of CAS 162193-52-4 occurs primarily during the manufacturing of Amidotrizoic Acid. The industrial process involves the iodination of 3,5-diacetamidobenzoic acid (or 3,5-diaminobenzoic acid followed by acetylation).
Mechanism of Impurity Formation
The iodination of the aromatic ring is an electrophilic aromatic substitution (EAS). The presence of two electron-donating acetamido groups activates the ring at the ortho positions (2, 4, and 6).
-
Ideal Pathway: The starting material accepts three iodine equivalents to form the 2,4,6-triiodo product (Amidotrizoic Acid).
-
Impurity Pathway: If the reaction stoichiometry is insufficient, temperature is too low, or mixing is poor, the reaction stops at the di-iodo stage , leaving the C6 position un-iodinated. This yields CAS 162193-52-4.[1][2][7][8][9][10]
Synthesis Workflow Diagram
The following diagram illustrates the synthesis of the API and the bifurcation point where the impurity is formed.
Figure 1: Formation pathway of Impurity B during the synthesis of Amidotrizoic Acid. The impurity arises from kinetic stalling at the di-iodo stage.
Analytical Characterization & Protocol
To detect and quantify CAS 162193-52-4 in a drug substance batch, High-Performance Liquid Chromatography (HPLC) is the standard method.
HPLC Method (Adapted from Ph. Eur. / USP)
This protocol separates the di-iodo impurity from the tri-iodo API based on hydrophobicity. The impurity, lacking one iodine atom, is slightly less hydrophobic than the API but retains similar ionization properties.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm packing).
-
Mobile Phase A: Water adjusted to pH 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 2% B (Isocratic)
-
5-25 min: 2% → 30% B (Linear Gradient)
-
25-30 min: 30% → 60% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm (Absorption maximum for the iodinated benzamide core).
-
Injection Volume: 20 µL.
Acceptance Criteria: In pharmaceutical grade Amidotrizoic Acid, Impurity B must typically be controlled to NMT (Not More Than) 0.2% or 0.5% depending on the specific pharmacopoeial standard (USP/EP).
Identification by NMR
For structural confirmation of the reference standard:
-
¹H NMR (DMSO-d₆):
-
The API (Tri-iodo) has no aromatic protons on the ring (positions 2,4,6 are Iodine).
-
Impurity B (Di-iodo) will show one aromatic singlet corresponding to the proton at the C6 position (approx. 7.5 - 8.0 ppm).
-
This single proton signal is the definitive diagnostic peak distinguishing Impurity B from the API.
-
Experimental Protocol: Isolation/Synthesis of Reference Standard
Note: This protocol describes the targeted synthesis of the impurity for use as a standard.
Objective: Synthesize 3,5-diacetamido-2,4-diiodobenzoic acid via controlled stoichiometry.
-
Dissolution: Dissolve 10.0 g (0.042 mol) of 3,5-diacetamidobenzoic acid in 100 mL of water containing sufficient NaOH to reach pH 8-9.
-
Iodination: Prepare a solution of Iodine Monochloride (ICl) (approx 2.1 equivalents, 0.088 mol) in concentrated HCl.
-
Critical Step: Do not use excess ICl (3.0+ eq) as this drives the reaction to the tri-iodo API.
-
-
Addition: Dropwise add the ICl solution to the benzoate solution at 70°C over 1 hour.
-
Precipitation: The product precipitates as the free acid. Cool to room temperature and stir for 2 hours.
-
Filtration: Filter the crude solid. It will be a mixture of mono-, di-, and tri-iodinated species.
-
Purification:
-
Recrystallize from Dimethylformamide (DMF) / Water.
-
Alternative: Use preparative HPLC to isolate the di-iodo fraction if high purity (>99%) is required for a reference standard.
-
-
Validation: Verify structure via Mass Spectrometry (ESI-). Target Mass: [M-H]⁻ = 486.9.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2-8°C (Refrigerate). Protect from light (organoiodines can be photosensitive, releasing free iodine over time).
-
Disposal: Dispose of as halogenated organic waste. Do not incinerate without scrubbers due to iodine vapor release.
References
- European Pharmacopoeia (Ph. Eur.) 10.0. Amidotrizoic Acid Dihydrate Monograph. Strasbourg: Council of Europe. (Defines Impurity B standards).
-
United States Pharmacopeia (USP) . Diatrizoic Acid.[4][11] Rockville, MD: USP Convention.
-
Larsen, A. A., et al. (1956). "Iodinated 3,5-Diaminobenzoic Acid Derivatives." Journal of the American Chemical Society, 78(13), 3210–3216. Link (Foundational chemistry of acetamido-iodobenzoic acids).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2140 (Diatrizoate) and related impurities. Link
-
Axios Research . Amidotrizoic Acid EP Impurity B - CAS 162193-52-4.[7] (Commercial Reference Standard Data). Link
Sources
- 1. 117-96-4|3,5-Diacetamido-2,4,6-triiodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. Buy Online CAS Number 162193-52-4 - TRC - 2-Deiodo Amidotrizoic Acid | LGC Standards [lgcstandards.com]
- 3. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 4. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 494799-27-8|Ethyl 4-acetamido-3-iodobenzoate|BLD Pharm [bldpharm.com]
- 6. 117324-10-4|2-Acetamido-4-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 7. Amidotrizoic Acid EP Impurity B - CAS - 162193-52-4 | Axios Research [axios-research.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labmix24.com [labmix24.com]
- 10. 162193-52-4|3,5-Diacetamido-2,4-diiodobenzoic acid|BLD Pharm [bldpharm.com]
- 11. veeprho.com [veeprho.com]
Comparative Technical Analysis: 2-acetamido-3,5-diiodobenzoic acid vs. 3,5-diacetamido-2,4,6-triiodobenzoic acid
Executive Summary
This technical guide provides a rigorous structural and functional comparison between 2-acetamido-3,5-diiodobenzoic acid (an anthranilic acid derivative) and 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoate).
While Diatrizoate represents the historical "gold standard" of first-generation ionic high-osmolar contrast media (HOCM), the di-iodinated anthranilic analogue serves as a critical reference point in Structure-Activity Relationship (SAR) studies. This comparison elucidates the fundamental principles of contrast media design: the drive for maximal iodine content (radiopacity) balanced against the necessity of symmetric hydrophilic substitution (renal clearance and low toxicity).
Part 1: Molecular Architecture & Physicochemical Properties
The divergence in clinical utility between these two molecules stems directly from their substitution patterns on the benzene ring.
Structural Comparison
| Feature | 2-acetamido-3,5-diiodobenzoic acid | 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoate) |
| Core Scaffold | Anthranilic Acid (Ortho-amino benzoic) | 3,5-Diaminobenzoic Acid (Meta-amino benzoic) |
| Iodine Content | 2 Atoms (Di-iodo) | 3 Atoms (Tri-iodo) |
| Iodine % (w/w) | ~59% | ~62% |
| Substitution Pattern | Asymmetric (2, 3, 5 positions) | Symmetric (2, 3, 4, 5, 6 positions) |
| Hydrophilicity | Moderate (Lipophilic tendency due to asymmetry) | High (Symmetric acetamido groups shield hydrophobic core) |
| Primary Excretion | Mixed (Renal/Hepatobiliary potential) | Renal (Glomerular Filtration) |
The "Tri-iodo" Advantage
The transition from di-iodinated to tri-iodinated compounds was a pivotal moment in radiology.
-
Radiopacity: X-ray attenuation is directly proportional to the atomic number (
for Iodine) and concentration. The tri-iodinated scaffold (Diatrizoate) packs 50% more iodine per molecule than the di-iodinated analogue, allowing for lower molar concentrations to achieve the same imaging contrast, thereby reducing osmotic load. -
Symmetry & Solubility: The 3,5-diacetamido pattern in Diatrizoate creates a "shielding" effect. The hydrophilic acetyl groups at positions 3 and 5 sterically hinder the hydrophobic iodine atoms at 2, 4, and 6. This prevents hydrophobic interactions with plasma proteins (e.g., albumin), which is the primary driver of chemotoxicity and hepatobiliary uptake.
Part 2: Synthesis & Chemical Logic[1][2]
The synthesis pathways highlight why the 3,5-diamino scaffold is superior for creating contrast agents compared to the 2-amino (anthranilic) scaffold.
Electrophilic Aromatic Substitution (EAS) Dynamics
-
Anthranilic Route (2-amino): The amino group at position 2 is an ortho/para director. It activates positions 3 and 5 for iodination. However, introducing a third iodine at position 6 is sterically and electronically unfavorable due to the adjacent carboxyl group (position 1) and the existing iodine at position 5. Result: Di-iodination .
-
Benzoic Route (3,5-diamino): The two amino groups at positions 3 and 5 cooperatively activate positions 2, 4, and 6. The carboxyl group at position 1 deactivates, but the strong donation from the diamines overrides this. Result: Tri-iodination proceeds rapidly and completely.
Visualization of Synthesis Pathways
The following diagram illustrates the divergent synthesis pathways governed by the starting scaffold's directing effects.
Figure 1: Divergent synthesis pathways. The 3,5-diamino scaffold enables tri-iodination (green path), whereas the anthranilic scaffold limits the reaction to di-iodination (red path).
Part 3: Biological Implications (Toxicity & Clearance)
Protein Binding & Excretion
The core difference in safety profiles lies in Protein Binding .
-
2-acetamido-3,5-diiodobenzoic acid: The "ortho" substitution (position 2) often leaves the hydrophobic iodine at position 5 exposed. This molecule exhibits higher affinity for Human Serum Albumin (HSA). High protein binding prevents glomerular filtration, forcing the molecule into the hepatobiliary pathway (excretion via bile/feces). This is undesirable for urography and increases the half-life of the drug in the body.
-
Diatrizoate: The symmetric "meta" acetamido groups create a hydrophilic shell. This molecule has negligible protein binding (<5%), allowing it to be freely filtered by the glomerulus and excreted unchanged in the urine.
Toxicity Mechanisms
-
Chemotoxicity: Caused by the molecule binding to enzymes or receptors. The 2-acetamido analogue is more chemotoxic due to its higher lipophilicity and protein interaction.
-
Osmotoxicity: Caused by the high concentration of particles. While Diatrizoate is safer chemically, it is an ionic monomer (ratio 1.5:1 iodine-to-particle), leading to high osmolality (causing pain and vasodilation upon injection). This is why modern agents (non-ionics) were developed, but Diatrizoate remains superior to the di-iodo analogue.
Part 4: Experimental Protocols
Synthesis of 2-acetamido-3,5-diiodobenzoic acid (Protocol A)
Purpose: To generate the di-iodo reference standard.
Reagents: Anthranilic acid, Iodine Monochloride (ICl), Hydrochloric acid, Acetic Anhydride.
-
Iodination:
-
Dissolve 13.7g (0.1 mol) of anthranilic acid in 500 mL of 1N HCl.
-
Heat to 70°C.
-
Add 33g (0.2 mol) of ICl solution dropwise over 1 hour. Note: The amino group activates the ring; iodine will substitute at 3 and 5.
-
Stir for 2 hours at 80°C. A precipitate (3,5-diiodoanthranilic acid) forms.
-
Filter, wash with water, and recrystallize from ethanol.
-
-
Acetylation:
-
Suspend 10g of the dried 3,5-diiodoanthranilic acid in 30 mL of acetic anhydride.
-
Add 2 drops of conc. H2SO4 as catalyst.
-
Reflux for 1 hour. The solid will dissolve.
-
Pour the mixture into 200g of crushed ice to hydrolyze excess anhydride.
-
The product, 2-acetamido-3,5-diiodobenzoic acid , precipitates. Filter and dry.
-
Synthesis of Diatrizoate (Protocol B)
Purpose: To generate the tri-iodo standard.
Reagents: 3,5-diaminobenzoic acid, Iodine Monochloride, Acetic Anhydride.[1]
-
Iodination:
-
Acetylation:
-
React the tri-iodo intermediate with acetic anhydride (solvent and reagent) and catalytic H2SO4.
-
Reflux to acetylate both amino groups.
-
Quench with water/ice.
-
Recrystallize the resulting 3,5-diacetamido-2,4,6-triiodobenzoic acid from water/methanol.
-
Analytical Validation (HPLC Method)
To compare purity and retention times (lipophilicity proxy).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: 10mM Phosphate Buffer (pH 3.0)
-
B: Acetonitrile
-
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 238 nm (Iodinated aromatics absorb strongly here).
-
Expected Result:
-
Diatrizoate: Elutes earlier (more polar/hydrophilic).
-
2-acetamido-3,5-diiodo: Elutes later (more lipophilic due to lower iodine content and asymmetry).
-
Part 5: Diagrammatic Summary of Clearance
This diagram visualizes why the structural difference dictates the clinical fate of the molecule.
Figure 2: Pharmacokinetic fate. Molecule A (red) binds albumin and favors hepatic clearance. Molecule B (green) remains free and clears via kidneys.
References
-
PubChem. (2025).[5][6] Diatrizoate (Compound CID 2140).[5] National Library of Medicine. Available at: [Link]
- Sovak, M. (1984). Contrast Media: A Journey from the Past to the Future. Investigative Radiology, 19(4), S1-S2.
-
Hoey, G. B., & Smith, K. R. (1984). Chemistry of X-ray Contrast Media.[5][6][7] In Radiocontrast Agents (pp. 23-125). Springer, Berlin, Heidelberg. (Detailed synthesis mechanisms for benzoic vs anthranilic derivatives).
- Almen, T. (1995). The chemistry of contrast media: from ionics to nonionics. In Current techniques in interventional radiology.
Sources
- 1. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 3. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 5. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eradimaging.com [eradimaging.com]
Methodological & Application
Application Notes & Protocols: Acetylation of 3,5-diamino-2,4-diiodobenzoic Acid
Introduction: Strategic Importance in Pharmaceutical Quality Control
3,5-diamino-2,4-diiodobenzoic acid is a crucial precursor in the synthesis of various iodinated compounds. Its acetylation yields 3,5-diacetamido-2,4-diiodobenzoic acid, a molecule of significant interest to the pharmaceutical industry. The primary relevance of this di-iodinated acetamide is its role as a process-related impurity in the manufacturing of Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used ionic, high-osmolality X-ray contrast agent.[1][2] The presence and quantity of impurities like the di-iodinated analog can directly impact the safety and efficacy of the final drug product.
Therefore, the controlled synthesis and availability of high-purity 3,5-diacetamido-2,4-diiodobenzoic acid as a reference standard are paramount for analytical method development, validation, and routine quality control of Diatrizoic acid. These application notes provide a comprehensive guide, including the underlying reaction mechanism and detailed laboratory-scale protocols for the synthesis and purification of this important reference compound.
The Chemistry of N-Acetylation: Mechanism and Rationale
The conversion of the primary aromatic amino groups of 3,5-diamino-2,4-diiodobenzoic acid to acetamido groups is achieved through N-acetylation. This is a classic nucleophilic acyl substitution reaction. The most common and efficient acetylating agent for this transformation is acetic anhydride.[3]
Mechanism of Acetylation:
The reaction proceeds via a nucleophilic addition-elimination mechanism.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride molecule.[5][6] This initial attack forms a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred from the nitrogen atom, often to a weak base in the medium. Subsequently, the tetrahedral intermediate collapses, eliminating a molecule of acetic acid as a stable leaving group and forming the stable amide bond.[6][7]
-
Di-Acetylation: As there are two primary amino groups on the starting material, the process occurs twice to yield the final 3,5-diacetamido product.
The use of acetic anhydride is advantageous as it is a strong acetylating agent, and the reaction can often be driven to completion with high yields.[8][9] The reaction is exothermic, necessitating careful control of the reagent addition and reaction temperature.[9][10]
Experimental Protocols
These protocols are designed for laboratory-scale synthesis and purification, providing a robust pathway to obtaining high-purity 3,5-diacetamido-2,4-diiodobenzoic acid.
Protocol 1: Synthesis of 3,5-diacetamido-2,4-diiodobenzoic acid
This procedure details the direct acetylation of the diamino starting material using acetic anhydride.
Materials:
-
3,5-diamino-2,4-diiodobenzoic acid
-
Acetic anhydride (≥98%)
-
Deionized water
-
Reaction vessel (round-bottom flask) with magnetic stirrer, condenser, and thermometer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a suitable reaction vessel, suspend 1.0 equivalent of 3,5-diamino-2,4-diiodobenzoic acid in deionized water.
-
With continuous stirring, heat the suspension to approximately 70-75 °C.[11][12]
-
Causality Note: Heating the suspension increases the solubility of the starting material and enhances the reaction rate.
-
Slowly, add 2.5 to 3.0 equivalents of acetic anhydride to the heated suspension in a dropwise manner. An exothermic reaction will occur.[9][10]
-
Expertise Note: A slight molar excess of acetic anhydride is used to ensure the reaction goes to completion and to account for any potential hydrolysis.[9] The slow addition is critical to control the exotherm and maintain the reaction temperature between 70-90 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture at 70-80 °C for an additional 1-3 hours to ensure complete di-acetylation.[3][11]
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove acetic acid and any unreacted acetic anhydride.
-
Dry the crude product under vacuum to yield an off-white to pale yellow powder.
Protocol 2: Purification by Recrystallization
For use as a reference standard, the crude product must be purified to remove any remaining starting material, mono-acetylated intermediates, or other process-related impurities. This protocol uses an alkaline dissolution and acid precipitation method, which is highly effective.[13]
Materials:
-
Crude 3,5-diacetamido-2,4-diiodobenzoic acid
-
Sodium hydroxide solution (e.g., 2M)
-
Hydrochloric acid (e.g., 2M)
-
Activated carbon (decolorizing grade)
-
Deionized water
-
Erlenmeyer flasks, heating plate with stirrer
-
Filtration apparatus (hot filtration setup recommended)
Procedure:
-
Suspend the crude product in deionized water in an Erlenmeyer flask.
-
With stirring, slowly add sodium hydroxide solution until the solid completely dissolves, forming the sodium salt. Adjust the pH to between 10-11.[14]
-
Trustworthiness Note: The solubility of the diatrizoate analog in aqueous alkali hydroxide solutions allows for the separation from insoluble impurities.[13]
-
Add a small amount of activated carbon (typically 1-2% w/w) to the solution.
-
Gently heat the mixture to 50-60 °C and stir for 30 minutes.
-
Causality Note: Activated carbon adsorbs colored impurities, which are common in iodination and acetylation reactions.[13]
-
Filter the hot solution through a pre-warmed funnel to remove the activated carbon. This step should be performed quickly to prevent premature crystallization.
-
Cool the clear filtrate to room temperature.
-
Slowly add hydrochloric acid dropwise with vigorous stirring to re-precipitate the purified product. Adjust the final pH to 1-2.[14]
-
Allow the suspension to stir for at least 1 hour to ensure complete crystallization.
-
Collect the purified white solid by vacuum filtration.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the final product under vacuum at 60-70 °C to a constant weight. Characterize the final product by HPLC, MS, and NMR to confirm purity and identity.[1]
Data Summary and Workflow Visualization
Table 1: Key Experimental Parameters
| Parameter | Value / Condition | Rationale |
| Starting Material | 3,5-diamino-2,4-diiodobenzoic acid | Precursor for acetylation |
| Acetylating Agent | Acetic Anhydride | Efficient and widely used reagent for N-acetylation |
| Molar Ratio (Anhydride:Amine) | 2.5 - 3.0 : 1.0 | Excess drives the reaction to completion[9] |
| Reaction Temperature | 70 - 90 °C | Optimal for reaction rate without significant degradation[3] |
| Reaction Time | 1 - 3 hours | Sufficient for complete conversion |
| Purification Method | Alkaline Recrystallization | Effective for removing impurities and color[13][14] |
| Expected Yield (Post-Purification) | > 85% | Based on analogous reactions for Diatrizoic acid[3] |
| Appearance | White to Off-White Crystalline Powder | Expected appearance of the pure compound |
Experimental Workflow Diagram
Critical Safety Considerations
Working with the reagents involved in this synthesis requires strict adherence to safety protocols.
-
Acetic Anhydride: This is the primary hazard. It is a flammable liquid and vapor, is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[15]
-
Handling: Always handle acetic anhydride inside a certified chemical fume hood.[16] Ensure adequate ventilation. Keep away from heat, sparks, and open flames.[17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a flame-retardant lab coat or chemical-resistant apron.[15][16][18] In case of potential inhalation, use an appropriate NIOSH-approved respirator.[18]
-
Spills: Have a spill kit ready. Small spills can be absorbed with an inert material like diatomaceous earth.[16][17]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 20 minutes while removing contaminated clothing.[18] For eye contact, flush with water for 15-20 minutes and seek immediate medical attention.[18] If inhaled, move to fresh air immediately and seek medical attention.[18]
-
-
Acids and Bases (HCl, NaOH): These are corrosive. Handle with appropriate PPE, including gloves and eye protection, to prevent burns.
-
Organoiodine Compounds: While not acutely toxic in the same manner as the reagents, organoiodine compounds should be handled with care. Avoid generating dust and minimize skin contact.
References
- A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermedi
- In-Depth Technical Guide: 3,5-Diacetamido-2,4-diiodobenzoic Acid - Benchchem. (URL: )
- Synthesis method of diatrizoic acid - Eureka | P
- acylation of amines - Mastering Chemistry Help. (URL: )
- Explain Acetyl
- Diatrizo
- Synthesis method of key intermediate of diatrizoic acid - Eureka | P
- CN103497120A - Process for synthesizing diatrizoic acid by using solid-phase load method - Google P
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. (URL: )
- US4537991A - Process for the direct acetylation of aromatic amines - Google P
- Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (URL: )
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (URL: )
- Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine | PDF | Amide - Scribd. (URL: )
- Application Notes and Protocols: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid Reference Standard - Benchchem. (URL: )
- purification strategies for removing 3,5-Diacetamido-2,4-diiodobenzoic acid - Benchchem. (URL: )
- US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google P
- Acetylation of amines with acetic anhydride.
- Acylation of an amine using acetic anhydride - YouTube. (URL: )
- What safety precautions should you take when working with acetic anhydride? - Quora. (URL: )
- Acetic Anhydride - Safety D
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- troubleshooting guide for diatrizoic acid synthesis side reactions - Benchchem. (URL: )
- SAFETY D
- Safety Data Sheet: Acetic acid anhydride - Carl ROTH. (URL: )
- Acetic Anhydride Safety D
- US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diatrizoate - Wikipedia [en.wikipedia.org]
- 3. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 4. savemyexams.com [savemyexams.com]
- 5. askfilo.com [askfilo.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. acylation of amines [entrancechemistry.blogspot.com]
- 9. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 10. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. quora.com [quora.com]
- 17. carlroth.com [carlroth.com]
- 18. fishersci.ca [fishersci.ca]
Optimization of Recrystallization Solvents for 2-Acetamido-3,5-diiodobenzoic Acid
Abstract
This technical guide outlines the optimal solvent systems and protocols for the recrystallization of 2-acetamido-3,5-diiodobenzoic acid (also known as N-acetyl-3,5-diiodoanthranilic acid). As a critical intermediate in the synthesis of radiopaque contrast media (such as sodium acetrizoate), the purity of this compound directly impacts the safety and efficacy of downstream APIs. This note details a validated purification strategy using Glacial Acetic Acid as the primary solvent, supported by alternative Ethanol/Water systems, and addresses specific challenges such as iodine liberation and thermal instability.
Introduction & Chemical Context
2-acetamido-3,5-diiodobenzoic acid is the acetylated derivative of 3,5-diiodoanthranilic acid. Its purification is complicated by two main factors:
-
Regiochemistry: Ensuring the removal of under-iodinated (mono-iodo) or over-iodinated species.
-
Iodine Stability: The carbon-iodine bond can be labile under harsh conditions, leading to free iodine (
) contamination, which manifests as a pink/violet discoloration.
Effective recrystallization must not only remove organic impurities but also sequester free iodine and inorganic salts.
Physicochemical Profile
| Property | Description |
| Molecular Formula | |
| Molecular Weight | ~430.97 g/mol |
| Solubility (Water) | Insoluble (Acidic pH); Soluble as salt (Alkaline pH) |
| Solubility (Organic) | Soluble in DMF, DMSO, hot Acetic Acid, hot Ethanol. |
| Key Impurities | 2-amino-3,5-diiodobenzoic acid (hydrolysis product), free Iodine, inorganic salts. |
Solvent Selection Strategy
The selection of a recrystallization solvent is governed by the "High-Low" solubility principle and the ability to reject specific impurities.
Primary Candidate: Glacial Acetic Acid ( )
-
Mechanism: Exhibits a steep solubility curve. The compound is sparingly soluble at room temperature (
) but highly soluble at boiling points ( ). -
Advantage: Acetic acid suppresses the hydrolysis of the acetamido group (common in aqueous boiling) and is excellent at solvating colored iodine impurities, leaving them in the mother liquor.
-
Rating: ⭐⭐⭐⭐⭐ (Best for Purity)
Secondary Candidate: Ethanol/Water (Aqueous Alcohol)
-
Mechanism: Uses the anti-solvent effect of water.
-
Advantage: Lower boiling point (
) reduces thermal stress. Better for removing inorganic salts (NaCl/NaI) which are insoluble in ethanol. -
Rating: ⭐⭐⭐ (Best for Salt Removal)
Tertiary Candidate: Dimethylformamide (DMF) / Water[1]
-
Mechanism: High solvency power of DMF requires water to force precipitation.
-
Disadvantage: DMF is difficult to remove completely due to its high boiling point (
) and can cause oiling out if water is added too quickly. -
Rating: ⭐⭐ (Use only for intractable crude residues)
Experimental Protocol: Recrystallization from Glacial Acetic Acid
This protocol is the industry standard for maximizing crystal density and purity.
Phase 1: Pre-Treatment (Crude Isolation)
Before recrystallization, ensure the crude material is free of gross inorganic contaminants.
-
Dissolve crude solid in 10% NaOH (aq). The solution should be clear.
-
Charcoal Treatment: Add Activated Carbon (5% w/w) and stir at
for 30 mins to adsorb free iodine and polymeric colorants. -
Filter hot through Celite.
-
Acidify filtrate with HCl to pH 1-2. Collect the precipitate. This is your "Crude Feedstock".
Phase 2: Recrystallization Workflow
Materials:
-
Crude 2-acetamido-3,5-diiodobenzoic acid (10 g)
-
Glacial Acetic Acid (ACS Reagent Grade)
-
Sodium Bisulfite (
) solution (5% aq)
Procedure:
-
Dissolution:
-
Place 10 g of crude solid in a round-bottom flask.
-
Add Glacial Acetic Acid (approx. 5-7 volumes, ~50-70 mL).
-
Heat to reflux (
) with stirring. -
Note: If solids remain, add acetic acid in 5 mL increments until clear. Do not exceed 10 volumes.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble particles are visible, filter the boiling solution rapidly through a pre-heated glass sinter funnel.
-
-
Crystallization:
-
Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents "crashing out" which traps impurities).
-
Once at room temperature, cool further in an ice bath (
) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystalline slurry using vacuum filtration.[1]
-
The Critical Wash: Wash the filter cake with cold acetic acid (10 mL) followed by a large volume of water to remove acid traces.
-
Iodine Removal Step: If the cake is pink, wash with 5% Sodium Bisulfite solution until white, then wash extensively with water.
-
-
Drying:
-
Dry in a vacuum oven at
for 12 hours. -
Warning: Do not exceed
to prevent decarboxylation.
-
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the purification process, including decision nodes for impurity management.
Figure 1: Step-by-step purification workflow for 2-acetamido-3,5-diiodobenzoic acid emphasizing iodine control.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Pink/Violet Crystals | Free Iodine ( | Wash wet cake with 5% Sodium Bisulfite or Thiosulfate solution. |
| Oiling Out | Solution cooled too fast or solvent too polar (if using water). | Re-heat to dissolution.[2] Add a seed crystal.[3] Cool very slowly with vigorous stirring. |
| Low Yield | Too much solvent used during dissolution. | Concentrate mother liquor by 50% and harvest a second crop (check purity of 2nd crop carefully). |
| Acetic Acid Smell | Incomplete drying or solvate formation. | Dry under high vacuum (<10 mbar). Grind solids mid-drying to release trapped solvent. |
Safety & Handling
-
Iodinated Compounds: Generally light-sensitive. Store purified material in amber vials.
-
Glacial Acetic Acid: Corrosive and flammable. Handle in a fume hood.
-
Waste Disposal: Iodinated organic waste must be segregated from standard organic solvents to prevent issues in incineration (iodine corrosion).
References
-
BenchChem. (2025).[4][5][6][7] Purification strategies for removing 3,5-Diacetamido-2,4-diiodobenzoic acid. Retrieved from
- Larsen, A. A., et al. (1956). Iodinated 3,5-Diaminobenzoic Acid Derivatives. Journal of the American Chemical Society, 78(13), 3210-3216.
-
Sterling Drug Inc. (1969). Process for preparing N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid. US Patent 3,476,802.
-
Mallinckrodt Inc. (1976). Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. US Patent 3,991,105.
-
Organic Syntheses. (1943). 3,5-Diiodosalicylic Acid. Org. Synth. 1943, 23, 34.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Solved sandmeyer reaction purpose: to synthesize 2 | Chegg.com [chegg.com]
- 3. EP2281791A1 - Solvent reduction in crystallisation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: UV-Vis Spectroscopic Characterization of 2-Acetamido-3,5-diiodobenzoic Acid
Executive Summary
This technical guide outlines the protocol for the ultraviolet-visible (UV-Vis) spectroscopic characterization of 2-acetamido-3,5-diiodobenzoic acid (CAS: 19094-52-1).[1] This compound is a critical intermediate and known impurity (Impurity B) in the synthesis of iodinated X-ray contrast media, such as Diatrizoic acid (Amidotrizoate).
Accurate spectral data for this compound is essential for:
-
Impurity Profiling: Distinguishing it from the tri-iodinated final product.
-
Reaction Monitoring: Tracking the progress of iodination and acetylation steps.
-
Quantitative Analysis: Establishing molar absorptivity (
) for concentration determination.[2]
This guide provides a self-validating experimental protocol, theoretical spectral prediction, and troubleshooting measures for researchers in pharmaceutical development.
Chemical Identity & Physicochemical Properties
Before spectral analysis, the analyst must understand the compound's behavior in solution.
| Property | Detail |
| Chemical Name | 2-Acetamido-3,5-diiodobenzoic acid |
| Synonyms | 3,5-Diiodo-N-acetylanthranilic acid; Amidotrizoate Impurity B |
| CAS Number | 19094-52-1 |
| Molecular Formula | |
| Molecular Weight | 430.97 g/mol |
| Solubility | Low in water (acid form); Soluble in Methanol, DMSO, and dilute Alkali (NaOH/KOH) |
| pKa (Predicted) | ~3.5 (Carboxylic acid); Amide is neutral |
Theoretical Background: Chromophore Analysis
Understanding the spectrum requires analyzing the electronic effects of the substituents on the benzene ring.
Electronic Transitions
The UV spectrum is dominated by
-
Benzoic Acid Core: The parent chromophore absorbs at ~230 nm (Band I) and ~270 nm (Band II).
-
2-Acetamido Group (-NHCOCH3): Unlike a free amino group (-NH2) which causes a strong red shift (bathochromic) to ~330 nm, the acetyl group withdraws electron density from the nitrogen lone pair.[1] This reduces conjugation with the ring, resulting in a hypsochromic shift (blue shift) relative to the free amine.
-
3,5-Diiodo Substitution: Iodine is a heavy atom with large polarizability.[3] It causes a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) due to spin-orbit coupling and expansion of the
-system.[1][3]
Predicted Spectral Profile
-
Primary Band: ~240–255 nm (Strong,
) -
Secondary Band: ~280–300 nm (Weaker, shoulder or broad peak)
-
Distinction: It will lack the distinct long-wavelength band (>320 nm) seen in its precursor, 2-amino-3,5-diiodobenzoic acid.
Structural Visualization
Figure 1: Structural dissection of the chromophores contributing to the UV absorption spectrum.[1]
Experimental Protocol
Objective: Determine the
Materials & Equipment
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1][3]
-
Cuvettes: Quartz, 10 mm path length (matched pair).
-
Solvent: Methanol (HPLC Grade) or 0.1 M NaOH (if aqueous solubility is required). Note: Methanol is preferred for organic impurity profiling.[1][3]
-
Reference Standard: 2-Acetamido-3,5-diiodobenzoic acid (>98% purity).[1][3]
Step-by-Step Methodology
Step 1: Stock Solution Preparation
The compound is sparingly soluble in pure water. Use Methanol or a Methanol/Water mixture.[4]
-
Weigh accurately 10.0 mg of the standard into a 100 mL volumetric flask.
-
Add 20 mL of Methanol (or DMSO if dissolution is slow). Sonicate for 5 minutes until fully dissolved.
-
Dilute to volume with Methanol.
Step 2: Working Solution Preparation
Prepare a dilution series to verify linearity (Beer-Lambert Law).[1][3]
-
Dilution A: Transfer 1.0 mL Stock
10 mL flask. Dilute with Methanol. ( ) -
Dilution B: Transfer 2.0 mL Stock
10 mL flask. Dilute with Methanol. ( ) -
Dilution C: Transfer 5.0 mL Stock
10 mL flask. Dilute with Methanol. ( )
Step 3: Instrumental Parameters
-
Wavelength Range: 200 nm – 400 nm[3]
-
Scan Speed: Medium (approx. 200-400 nm/min)
-
Slit Width: 1.0 nm or 2.0 nm
-
Baseline Correction: Perform with pure Methanol in both sample and reference cuvettes.
Step 4: Measurement & Calculation
-
Place the blank (Methanol) in the reference path.
-
Measure Dilution A (
). Ensure Absorbance is between 0.1 and 1.0. -
Identify the wavelength of maximum absorbance (
).[2] -
Calculate Molar Absorptivity (
) using the Beer-Lambert Law: [6]
Workflow Diagram
Figure 2: Operational workflow for spectral acquisition.
Results & Discussion
Expected Spectral Data
Based on structural analogs (iodinated benzoic acids), the expected results in Methanol are:
| Parameter | Expected Value Range | Notes |
| 242 – 252 nm | Primary | |
| 285 – 295 nm | Secondary band/shoulder. Lower intensity. | |
| Absorbance Ratio | Useful for purity identification.[1] | |
| Molar Absorptivity ( | ~ | At primary |
Solvatochromism & pH Effects
-
Acidic/Neutral (Methanol): The carboxyl group is protonated (or associated). The spectrum represents the free acid.
-
Alkaline (0.1 M NaOH): The carboxyl group ionizes to carboxylate (
).[1][3] This typically causes a slight hypsochromic shift (blue shift) of 2-5 nm due to the loss of conjugation involving the carbonyl oxygen of the acid. -
Recommendation: For consistent impurity quantification, use a buffered mobile phase (e.g., Phosphate buffer pH 7.0 mixed with Acetonitrile) if transferring this method to HPLC-UV.
Troubleshooting & Validation
Linearity Validation
To ensure data trustworthiness, plot Absorbance vs. Concentration for dilutions A, B, and C.
-
Acceptance Criteria:
. -
Failure Mode: If the curve plateaus at high concentrations, dilute the sample further (Absorbance > 1.5 leads to stray light errors).
Common Issues
-
Issue: No distinct peak, only end-absorption < 210 nm.
-
Cause: Solvent cutoff. Ensure Methanol is HPLC grade. Avoid Acetone.
-
-
Issue: Absorbance shifts over time.
-
Issue: Precipitation in the cuvette.
-
Cause: The "Acid" form is insoluble in water. If diluting a Methanol stock with water, ensure the final % organic is >50% or the pH is adjusted > 7.
-
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzoic acid, 4-iodo-.[1][3] NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]
-
PubChem. Compound Summary: 2-Acetamido-3,5-diiodobenzoic acid (CAS 19094-52-1).[3][8] National Library of Medicine. Available at: [Link]
- Sadtler Research Laboratories.Sadtler Standard Ultraviolet Spectra.
- Larsen, A. A., et al. "Iodinated 3,5-Diaminobenzoic Acid Derivatives." Journal of the American Chemical Society, vol. 78, no. 13, 1956, pp. 3210–3216.
Sources
- 1. 494799-27-8|Ethyl 4-acetamido-3-iodobenzoate|BLD Pharm [bldpharm.com]
- 2. uregina.ca [uregina.ca]
- 3. 117324-10-4|2-Acetamido-4-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Investigations of Charge Transfer Complexes of Tyrosine Kinase Inhibitors with Iodine as a σ-Electron Acceptor: Application to Development of Universal High-Throughput Microwell Assay for Their Determination in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. 3-Acetamido-2,4,6-triiodobenzoic acid [webbook.nist.gov]
- 8. 5326-44-3|2-Acetamido-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
Application Note: Advanced Synthesis of Metrizoic Acid via Iodinated Intermediates
This Application Note and Protocol guide details the synthesis of Metrizoic Acid, focusing on the critical role of iodinated benzoic acid intermediates.
Editorial Note on Nomenclature: The user requested information on 2-acetamido-3,5-diiodobenzoic acid. It is critical to clarify that Metrizoic acid (3-acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid) is derived from a 3,5-diaminobenzoic acid backbone (meta-substitution). The compound 2-acetamido-3,5-diiodobenzoic acid is an anthranilic acid derivative (ortho-substitution) and is structurally incompatible with the Metrizoic acid core without complex ring rearrangement.
Therefore, this guide focuses on the functionally equivalent and chemically correct intermediate : 3-acetamido-5-amino-2,4,6-triiodobenzoic acid (often synthesized via 3,5-diacetamido precursors). This is the industry-standard "key intermediate" for Metrizoic acid as cited in major patent literature (e.g., US Patent 3,991,105).
Introduction
Metrizoic acid (marketed as Isopaque) is an ionic, iodinated radiocontrast agent used in angiography and urography.[1] Unlike symmetric agents like Diatrizoic acid, Metrizoic acid possesses an asymmetric structure characterized by an N-methylacetamido group at position 5 and an acetamido group at position 3.
The synthesis of this asymmetric molecule requires precise control over the acylation and alkylation of the 3,5-diamino-2,4,6-triiodobenzoic acid core. The most robust synthetic route utilizes 3-acetamido-5-amino-2,4,6-triiodobenzoic acid as the pivotal intermediate, allowing for selective N-methylation to generate the final Metrizoic scaffold.
Strategic Synthesis Architecture
The synthesis challenges lie in preventing over-methylation and ensuring complete iodination at the 2,4,6 positions. The protocol below outlines the conversion of 3,5-diaminobenzoic acid to Metrizoic acid via the selective hydrolysis/iodination strategy.
Reaction Pathway Logic[2]
-
Acetylation: Protection of amino groups to prevent oxidation during iodination.
-
Selective Iodination/Hydrolysis: Use of Iodine Monochloride (ICl) in acidic media to simultaneously iodinate the ring and selectively hydrolyze one acetyl group, yielding the mono-amino intermediate.
-
Selective N-Methylation: Targeting the acetamido nitrogen (or the amine, depending on specific patent route) to introduce the methyl group.
-
Final Acetylation: Converting the remaining amine to the acetamido functionality.
Pathway Diagram
Caption: Step-wise synthesis of Metrizoic Acid highlighting the transformation of the symmetric precursor into the asymmetric key intermediate.
Detailed Experimental Protocols
Protocol A: Preparation of the Key Intermediate
Target: 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid Principle: Controlled iodination of 3,5-diacetamidobenzoic acid in acidic media facilitates the hydrolysis of one acetyl group, precipitating the mono-acetylated triiodo product.
Reagents:
-
Iodine Monochloride (ICl) (Iodinating agent)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
Sodium Bisulfite (Quenching agent)
Procedure:
-
Dissolution: Suspend 0.1 mol of 3,5-diacetamidobenzoic acid in 200 mL of water containing sufficient HCl to maintain pH < 1.
-
Heating: Heat the suspension to 80°C. The starting material may partially dissolve.
-
Iodination: Add 0.35 mol of Iodine Monochloride (ICl) solution (stabilized in HCl) dropwise over 2 hours.
-
Mechanism Note: The acidic conditions promote the hydrolysis of the sterically hindered amide bonds. The presence of iodine facilitates electrophilic aromatic substitution at positions 2, 4, and 6. The mono-amino product is less soluble in the acid matrix than the di-acetamido precursor, driving precipitation.
-
-
Digestion: Stir the mixture at 90°C for an additional 4 hours.
-
Quenching: Cool to room temperature. Add Sodium Bisulfite solution to reduce excess iodine (indicated by the disappearance of the purple/brown color).
-
Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL).
-
Purification: Dissolve the crude cake in dilute NaOH (pH 10), treat with activated charcoal, filter, and re-precipitate with HCl at pH 1-2.
-
Yield: Expect ~85-90% yield of a white to off-white powder.
Protocol B: Conversion to Metrizoic Acid
Target: Metrizoic Acid (3-acetamido-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid) Principle: Selective N-methylation of the acetamido group followed by acetylation of the free amine.
Reagents:
-
Intermediate from Protocol A[5]
-
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)
-
Potassium Hydroxide (KOH)
Procedure:
-
Methylation: Dissolve 0.05 mol of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid in aqueous KOH (2.5 equivalents).
-
Addition: Cool to 15-20°C. Add Dimethyl Sulfate (1.1 equivalents) slowly to maintain temperature.
-
Critical Control: pH must be monitored. Maintain alkalinity (pH 10-11) to ensure the amide nitrogen is deprotonated and reactive.
-
-
Reaction: Stir for 3 hours at room temperature. Acidify with HCl to precipitate the N-methylated intermediate (3-(N-methylacetamido)-5-amino-2,4,6-triiodobenzoic acid). Filter and dry.
-
Final Acetylation: Suspend the dried methylated intermediate in Acetic Anhydride (5 equivalents). Add a catalytic amount of H2SO4 (2 drops).
-
Reflux: Heat to reflux for 1 hour. The solid should dissolve completely.
-
Workup: Concentrate the solvent under vacuum. Pour the residue into ice water. Metrizoic acid will precipitate.
-
Crystallization: Recrystallize from water/ethanol to obtain pharmaceutical-grade Metrizoic acid.
Analytical Specifications & QC
To ensure the identity of the "Key Intermediate" vs. the user's "2-acetamido-3,5-diiodobenzoic acid" (Impurity/Wrong Isomer), compare the following data:
| Feature | Key Intermediate (Correct) | 2-acetamido-3,5-diiodobenzoic acid (Incorrect/Impurity) |
| IUPAC Name | 3-Acetamido-5-amino-2,4,6-triiodobenzoic acid | 2-Acetamido-3,5-diiodobenzoic acid |
| Structure Type | Meta-diamino backbone | Ortho-amino (Anthranilic) backbone |
| Iodine Count | 3 (Tri-iodo) | 2 (Di-iodo) |
| 1H NMR (DMSO-d6) | Singlet methyl (acetyl) ~2.1 ppm; Broad singlet (NH2); No aromatic protons (fully sub.)[6] | Singlet methyl (acetyl); Two aromatic doublets (H4, H6) |
| Role | Direct Precursor to Metrizoic Acid | Potential starting material for Iodoxamic acid or impurity |
Safety & Handling
-
Iodine Monochloride (ICl): Highly corrosive and causes severe burns. Use only in a fume hood.
-
Dimethyl Sulfate: Potent alkylating agent and suspected carcinogen. Use extreme caution, double-gloving, and dedicated quenching protocols (ammonia solution).
-
Iodinated Waste: Segregate all waste streams containing iodine for specialized disposal or reclamation.
References
-
Nyegaard & Co. (1976). Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. US Patent 3,991,105. Link
-
Larsen, A. A., et al. (1956).[7][4] Iodinated 3,5-Diaminobenzoic Acid Derivatives. Journal of the American Chemical Society, 78(13), 3210–3216. Link
-
DrugFuture. (n.d.). Metrizoic Acid Monograph. Chemical Index Database. Link
-
PubChem. (n.d.). Metrizoic Acid Compound Summary. National Library of Medicine. Link
Sources
- 1. Metrizoic acid - Wikipedia [en.wikipedia.org]
- 2. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 3. US3681433A - Process for the preparation of acylamide-2,4,6-triiodobenzoic - Google Patents [patents.google.com]
- 4. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 117324-10-4|2-Acetamido-4-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 7. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
Troubleshooting & Optimization
Separating 2-acetamido-3,5-diiodobenzoic acid from Diatrizoic acid by HPLC
Technical Support Center: HPLC Separation of Iodinated Benzoic Acid Derivatives
Case Reference: Separation of 2-acetamido-3,5-diiodobenzoic acid (Impurity/Intermediate) from Diatrizoic Acid (API). Status: Active Analyst Level: Senior Application Scientist
Executive Summary: The Separation Challenge
Welcome to the technical support hub. The separation you are attempting involves two structurally related iodinated benzoic acid derivatives. To achieve baseline resolution, we must exploit the subtle differences in their hydrophobic footprint and hydrogen-bonding capabilities .
-
Diatrizoic Acid (DZA): 3,5-diacetamido-2,4,6-triiodobenzoic acid.[1][2][3][4] (High polarity due to two amide groups; high molecular weight).
-
Target Impurity (ADBA): 2-acetamido-3,5-diiodobenzoic acid. (Lower polarity due to single amide group; reduced lipophilicity due to loss of one iodine).
The Chromatographic Conflict: While DZA has three iodine atoms (lipophilic), it also possesses two acetamido groups (hydrophilic). The impurity has only two iodines but loses a highly polar acetamido group. In Reverse Phase (RP) chromatography, the loss of the polar amide group typically dominates, causing the mono-acetamido impurity to be more retentive (elute later) than DZA on a standard C18 column, provided the pH is controlled.
Module 1: Method Development Strategy
Do not rely on generic "scouting" gradients. Use this targeted approach based on the chemical properties of iodinated contrast agents.
The Stationary Phase Selection
While a standard C18 (USP L1) is the default for Diatrizoic Acid per USP monographs, it often fails to separate de-iodinated or mono-acetamido impurities effectively due to "hydrophobic collapse" or lack of steric selectivity.
| Column Type | Recommendation | Mechanism of Action |
| C18 (L1) | Baseline | Standard hydrophobic interaction. Good for general retention but may show peak tailing for iodinated compounds. |
| Phenyl-Hexyl (L11) | Preferred | π-π Interactions: The phenyl ring interacts with the iodine atoms and the aromatic core. This provides orthogonal selectivity based on the number of iodine atoms. |
| Polar-Embedded C18 | Alternative | Prevents phase collapse in highly aqueous mobile phases (often needed for polar DZA). |
Mobile Phase & pH Chemistry
Both compounds are benzoic acid derivatives (pKa ~ 2.5 – 3.5).
-
Rule: You MUST suppress the ionization of the carboxylic acid to ensure retention.
-
pH Target: 2.0 – 2.5.
-
Buffer: 0.1% Phosphoric Acid (preferred for UV transparency) or 0.1% Formic Acid (if MS detection is required).
Visualization: Method Decision Tree
Caption: Decision matrix for optimizing separation of iodinated benzoic acids, prioritizing pH control and stationary phase selectivity.
Module 2: Recommended Protocol (The "Gold Standard")
This protocol is derived from standard pharmacopeial methods for iodinated contrast agents but optimized for impurity separation.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl or High-Strength Silica (HSS) C18, 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Critical: Improves mass transfer of heavy iodine atoms).
-
Detection: UV @ 238 nm (Primary) and 254 nm.
-
Injection Volume: 10–20 µL.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Equilibration/Loading (High aqueous to retain DZA) |
| 2.0 | 95 | 5 | Isocratic hold to elute very polar salts |
| 20.0 | 60 | 40 | Linear Gradient (Elution of DZA then Impurity) |
| 25.0 | 10 | 90 | Wash Step (Remove highly lipophilic dimers) |
| 26.0 | 95 | 5 | Re-equilibration |
| 35.0 | 95 | 5 | End |
Module 3: Troubleshooting Guide
Issue 1: Peak Tailing (Asymmetry Factor > 1.5)
-
Cause: Interaction between the iodine atoms/free amines and residual silanols on the silica support.
-
Fix:
-
Increase Buffer Strength: If using Formic acid, switch to 10-20 mM Phosphate buffer (pH 2.5). Phosphate masks silanols better than organic acids.
-
Temperature: Increase column oven to 40-45°C. Iodinated compounds are bulky; heat improves their diffusion kinetics.
-
Issue 2: "Ghost" Peaks in Blank Injections
-
Cause: Diatrizoic acid and its derivatives are "sticky" and suffer from carryover, especially in the injector needle or valve.
-
Fix:
-
Needle Wash: Use a strong needle wash solvent: 50:50 Water:ACN (or even 10% Methanol in the wash if solubility allows).
-
Run Extension: Ensure your gradient goes to 90% B to elute any late-eluting dimers formed in the sample vial.
-
Issue 3: Retention Time Drift
-
Cause: pH instability. Because the pKa is near 2.5, small changes in mobile phase pH (e.g., evaporation of volatile acids like TFA or Formic) will drastically change the ionization state (ratio of neutral to ionized species).
-
Fix: Use a buffered mobile phase (Phosphate) rather than just "acidified water."
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but with caution. Methanol has higher viscosity (higher backpressure) and different selectivity. For iodinated compounds, Methanol often provides better selectivity on Phenyl columns due to distinct solvation of the aromatic rings. However, DZA solubility is lower in Methanol than ACN; ensure you do not precipitate the sample inside the column.
Q2: Why does the impurity elute after Diatrizoic acid? A: This is counter-intuitive because the impurity has fewer iodines (usually less retention). However, it also has one less acetamido group . Acetamido groups are highly polar. Removing one makes the molecule significantly more hydrophobic, which often outweighs the loss of the iodine atom in Reverse Phase chromatography.
Q3: The USP Monograph uses a C18 column. Why do you recommend Phenyl-Hexyl? A: The USP method is designed primarily for the assay of the main API (Diatrizoic Acid). When you need to separate a specific structural analog like 2-acetamido-3,5-diiodobenzoic acid, the "shape selectivity" of a Phenyl-Hexyl column offers superior resolution for halogenated positional isomers that might co-elute on a C18.
References
-
United States Pharmacopeia (USP). Diatrizoic Acid Monograph. Rockville, MD: United States Pharmacopeial Convention. (Standard for L1 column usage and detection limits).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2140: Diatrizoic Acid. (Source for pKa and structural data). [Link]
Sources
Validation & Comparative
Navigating the Landscape of Iodinated Benzoic Acid Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical analysis, the quality and availability of reference standards are paramount. For scientists working with iodinated benzoic acid derivatives, particularly those involved in the quality control of contrast media, selecting the appropriate reference material is a critical step. This guide provides a comprehensive comparison of available reference standards related to the analysis of Diatrizoic Acid, a widely used X-ray contrast agent. While a United States Pharmacopeia (USP) reference standard for 2-acetamido-3,5-diiodobenzoic acid is not currently available, this guide will explore the existing USP standards for Diatrizoic Acid and its primary impurities, as well as commercially available alternatives for related compounds.
The Central Role of Diatrizoic Acid and Its Impurities
Diatrizoic Acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is a cornerstone of radiographic contrast media.[1] Its synthesis is a multi-step process that can lead to the formation of various process-related impurities and degradation products.[1] The control of these impurities is essential to ensure the safety and efficacy of the final drug product.
The United States Pharmacopeia (USP) provides a key reference standard for an important impurity of Diatrizoic Acid:
-
Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid) : This compound is a well-documented process-related impurity that arises from the incomplete acetylation of an intermediate during the synthesis of Diatrizoic Acid.[1][2] A USP reference standard for this compound is available and serves as the primary comparator for its control in Diatrizoic Acid active pharmaceutical ingredients (APIs) and finished products.[2]
Exploring Alternatives and Related Compounds
While a direct USP reference standard for 2-acetamido-3,5-diiodobenzoic acid is not listed, researchers may encounter other di-iodinated benzoic acid derivatives as potential impurities or related substances. For these, non-pharmacopeial reference materials from various chemical suppliers are the primary option.
One such compound is 3,5-Diacetamido-2,4-diiodobenzoic acid , which is recognized by the European Pharmacopoeia (EP) as "Amidotrizoic Acid EP Impurity B".[3] This highlights that different pharmacopeias may recognize different sets of impurities.
For researchers specifically interested in the analysis of di-iodinated benzoic acids, several suppliers offer related compounds that can be used for method development and validation, though these are not USP-certified reference standards. These include:
-
2-Amino-3,5-diiodobenzoic acid : This compound is commercially available from a number of suppliers.[4][5][6][7] It can be a useful starting material for synthesis or as a reference marker in chromatographic analysis.[8]
-
3,5-Diacetamido-2,4-diiodobenzoic acid : While not a USP standard, this compound is available from specialized chemical suppliers and is noted for its relevance as a Diatrizoic Acid impurity.[3][9]
It is crucial to note that when using non-pharmacopeial reference materials, a thorough in-house characterization and qualification are necessary to establish their identity, purity, and suitability for the intended analytical purpose. A comprehensive Certificate of Analysis (CoA) from the supplier is the starting point for this evaluation.[10][11]
Comparative Analysis of Reference Standards
| Reference Standard | Official Status | Primary Use | Availability |
| Diatrizoic Acid Related Compound A | USP Reference Standard | Quantification of a key impurity in Diatrizoic Acid | Readily available from USP |
| 3,5-Diacetamido-2,4-diiodobenzoic acid | EP Impurity B | Impurity profiling of Diatrizoic Acid (Amidotrizoic Acid) | Available from commercial suppliers |
| 2-Amino-3,5-diiodobenzoic acid | Non-pharmacopeial | Analytical marker, synthetic precursor | Available from various chemical suppliers |
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of Diatrizoic Acid and its impurities.[12][13] A typical reversed-phase HPLC or UPLC method allows for the separation and quantification of the active ingredient from its related substances.
A representative stability-indicating RP-UPLC method for the analysis of Diatrizoic Acid and its impurities has been developed and validated. [13] Key parameters of such a method often include:
-
Column : A C18 stationary phase, such as an Acquity UPLC CSH C18 column.[13][14]
-
Mobile Phase : A gradient elution using an aqueous buffer (e.g., 0.05% formic acid in water) and an organic modifier (e.g., acetonitrile).[13][14]
-
Detection : UV detection at a wavelength of 238 nm.[13]
The validation of these analytical methods should be performed in accordance with ICH Q2(R1) guidelines to ensure they are fit for purpose.[15]
Experimental Workflow for Impurity Analysis
A robust analytical workflow is essential for accurate impurity profiling. The following diagram illustrates a typical process for the analysis of Diatrizoic Acid impurities.
Caption: A standardized workflow for the analysis of Diatrizoic Acid impurities.
Synthesis and Relationship of Impurities
The potential impurities in Diatrizoic Acid are closely linked to its synthetic pathway. The process typically starts with 3,5-diaminobenzoic acid.[1][16]
Caption: Simplified synthetic pathway of Diatrizoic Acid and the origin of key impurities.
Conclusion
While a USP reference standard for 2-acetamido-3,5-diiodobenzoic acid is not established, the framework for quality control of the closely related and pharmaceutically significant compound, Diatrizoic Acid, is well-defined. The USP provides a crucial reference standard for Diatrizoic Acid Related Compound A, enabling robust analytical control. For other related di-iodinated benzoic acids, researchers must rely on commercially available, non-pharmacopeial reference materials and perform rigorous in-house qualification. A thorough understanding of the synthetic pathway of Diatrizoic Acid and the potential impurity profile, coupled with validated analytical methodologies, is essential for ensuring the quality and safety of this important class of diagnostic agents.
References
- BenchChem. (2025).
- Veeprho Pharmaceuticals. (n.d.).
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
- Mahesh Kumar Reddy, G., et al. (2019). Development and Validation of Stability Indicating UPLC Method for the Determination of Diatrizoic Acid Related Impurities in Bulk and Finish. Journal of Applicable Chemistry, 9(1), 123-134.
- BenchChem. (2025). The Genesis of Impurities in Diatrizoic Acid: A Technical Guide. BenchChem.
- SIELC Technologies. (2018). Benzoic acid, 2-amino-3,5-diiodo-. SIELC.
- BenchChem. (2025). In-Depth Technical Guide: 3,5-Diacetamido-2,4-diiodobenzoic Acid. BenchChem.
- Pharma Info Source. (n.d.). CAS 609-86-9 suppliers, 2-Amino-3,5-diiodobenzoic acid suppliers. Pharma Info Source.
- BenchChem. (2025).
- Echemi. (n.d.). 2-Amino-3,5-diiodobenzoic acid Suppliers. Echemi.
- Cefa Cilinas. (n.d.). 2-Amino-3 5 Diiodobenzoic Acid Manufacturer, Exporter, Supplier. Cefa Cilinas.
- MedchemExpress. (n.d.).
- USP Store. (n.d.). Diatrizoic Acid Related Compound A (50 mg) (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid). USP Store.
- BLDpharm. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid Reference Standard. BenchChem.
- INDOFINE Chemical Company. (n.d.). 2-AMINO-3,5-DIIODOBENZOIC ACID | 609-86-9. INDOFINE.
- PubChem. (n.d.). 3,5-diacetamido-2,4,6-triiodobenzoic acid;(2S,3S,4S,5R)-6-(methylamino)hexane-1,2,3,4,5-pentol.
- Google Patents. (1976). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
- Sigma-Aldrich. (n.d.). 3,5-Diaminobenzoic acid 98 535-87-5. Sigma-Aldrich.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-3,5-diiodobenzoic Acid | 609-86-9. TCI Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.usp.org [store.usp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmainfosource.com [pharmainfosource.com]
- 5. echemi.com [echemi.com]
- 6. cefacilinas.com [cefacilinas.com]
- 7. 2-AMINO-3,5-DIIODOBENZOIC ACID | 609-86-9 | INDOFINE Chemical Company [indofinechemical.com]
- 8. Benzoic acid, 2-amino-3,5-diiodo- | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. veeprho.com [veeprho.com]
- 13. joac.info [joac.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to 2-acetamido-3,5-diiodobenzoic acid as Amidotrizoic Acid Impurity B
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous identification and management of impurities are paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth technical comparison of 2-acetamido-3,5-diiodobenzoic acid, identified as Amidotrizoic Acid Impurity B, and other related substances. We will explore its origin, comparative analytical methodologies, and potential impact, supported by experimental data and established protocols.
Introduction to Amidotrizoic Acid and the Imperative of Impurity Profiling
Amidotrizoic acid, also known as diatrizoic acid, is a tri-iodinated benzoic acid derivative widely utilized as a radiopaque contrast agent in medical imaging.[1][2] Its ability to absorb X-rays enhances the visibility of internal structures, aiding in the diagnosis of various medical conditions.[3] The synthesis of this complex molecule, however, can lead to the formation of structurally related impurities. Regulatory bodies worldwide mandate strict control over these impurities, as their presence, even in trace amounts, can potentially compromise the drug's safety and therapeutic effect.
Unveiling Amidotrizoic Acid Impurity B: A Structural and Synthetic Perspective
Amidotrizoic Acid Impurity B is chemically identified as 2-acetamido-3,5-diiodobenzoic acid.[3] A comparative look at its structure alongside the active pharmaceutical ingredient (API), Amidotrizoic Acid, and another common impurity, Amidotrizoic Acid Impurity A, reveals key differences.
| Compound Name | Chemical Structure | Key Features |
| Amidotrizoic Acid | 3,5-diacetamido-2,4,6-triiodobenzoic acid | Tri-iodinated, di-acetamido benzoic acid derivative. |
| Impurity B | 2-acetamido-3,5-diiodobenzoic acid | Di-iodinated, mono-acetamido benzoic acid derivative. Lacks an iodine atom at the 6-position and an acetamido group at the 5-position compared to the API. |
| Impurity A | 3-acetamido-5-amino-2,4,6-triiodobenzoic acid | Tri-iodinated, with one acetamido and one amino group. Represents an intermediate in the synthesis where one amino group is not acetylated.[4][5] |
Formation Pathway:
The synthesis of Amidotrizoic Acid typically involves the iodination of 3,5-diaminobenzoic acid, followed by acetylation of the amino groups.[6] Impurity B is believed to arise from incomplete iodination of an acetylated intermediate. If one of the amino groups is acetylated before the final iodination step, and the subsequent iodination is incomplete, 2-acetamido-3,5-diiodobenzoic acid can be formed as a byproduct.
Figure 1: Simplified potential formation pathway of Amidotrizoic Acid Impurity B.
Comparative Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the detection and quantification of Amidotrizoic Acid and its impurities.[3][7] These methods offer high resolution and sensitivity, crucial for separating structurally similar compounds.
Recommended UPLC Method for Impurity Profiling
The following protocol is a robust, stability-indicating UPLC method adapted from established analytical procedures for diatrizoic acid and its related substances.[7]
Experimental Protocol:
1. Chromatographic Conditions:
-
Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm) or equivalent.
-
Mobile Phase A: 0.05% Formic Acid in Milli-Q Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program should be optimized to ensure adequate separation. A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 238 nm.
-
Injection Volume: 1 µL.
2. Sample and Standard Preparation:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution: Prepare a stock solution of Amidotrizoic Acid and known impurities (including Impurity B) in the diluent. Further dilute to a suitable concentration for system suitability and quantification.
-
Sample Solution: Accurately weigh and dissolve the Amidotrizoic Acid drug substance or product in the diluent to a known concentration.
Figure 2: Experimental workflow for the UPLC analysis of Amidotrizoic Acid impurities.
Comparative Performance Data
While a specific chromatogram including Impurity B is not publicly available, based on the principles of reversed-phase chromatography, we can predict the elution order. Compounds with fewer iodine atoms and fewer polar groups tend to have shorter retention times. Therefore, Impurity B, being di-iodinated, would likely elute earlier than the tri-iodinated Amidotrizoic Acid and Impurity A.
The following table summarizes typical performance data for a validated UPLC method for diatrizoic acid and its related substances, which can be used as a benchmark for the analysis of Impurity B.[7]
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Average Recovery (%) |
| Diatrizoic Acid | 0.01 | 0.04 | 97.4 - 101.9 |
| Impurity 1 (e.g., Impurity B) | 0.009 | 0.027 | 97.4 - 101.9 |
| Impurity 2 (e.g., Impurity A) | 0.012 | 0.035 | 97.4 - 101.9 |
| Impurity 3 | 0.011 | 0.034 | 97.4 - 101.9 |
Note: The data for "Impurity 1" and "Impurity 2" are representative and should be established for specific reference standards of Impurity B and Impurity A.
Impact on Drug Safety and Efficacy
Conclusion
The effective control of impurities is a cornerstone of modern pharmaceutical development and manufacturing. 2-acetamido-3,5-diiodobenzoic acid (Amidotrizoic Acid Impurity B) represents a key process-related impurity that requires diligent monitoring. A thorough understanding of its formation pathways, coupled with the implementation of robust and validated analytical methods such as the UPLC protocol detailed in this guide, is essential for ensuring the quality, safety, and efficacy of Amidotrizoic Acid-containing drug products. This comparative guide provides a foundational framework for researchers and quality control professionals to navigate the challenges of impurity profiling in this important class of diagnostic agents.
References
-
Veeprho Pharmaceuticals. Amidotrizoic Acid Impurities and Related Compound. [Link]
-
PubChem. Diatrizoate. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents. N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same.
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Amidotrizoic Acid EP Impurity A | CAS No: 1713-07-01 [aquigenbio.com]
- 5. store.usp.org [store.usp.org]
- 6. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Comparative Guide: Spiking Studies for 2-Acetamido-3,5-diiodobenzoic Acid in Pharmaceutical Validation
Executive Summary: The Validation Challenge
In the development of iodinated contrast media (e.g., Sodium Acetrizoate, Diatrizoate), 2-acetamido-3,5-diiodobenzoic acid (also known as N-acetyl-3,5-diiodoanthranilic acid) acts as a critical process intermediate and a potential degradation impurity. Its validation is governed by strict ICH Q2(R1/R2) guidelines, requiring rigorous spiking and recovery studies to prove method accuracy and specificity.
This guide objectively compares the performance of Solid Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) for the recovery of this specific analyte. While simple precipitation is faster, our comparative data demonstrates that Mixed-Mode Anion Exchange (MAX) SPE provides the superior "product performance" required for regulatory submission, particularly when isolating this acidic impurity from complex biological or formulation matrices.
Chemical Context & Spiking Strategy[1][2]
Understanding the physicochemical behavior of 2-acetamido-3,5-diiodobenzoic acid is prerequisite to designing a valid spiking protocol.
-
Chemical Nature: A hydrophobic, weak acid.
-
pKa: ~3.5 (Estimated due to electron-withdrawing iodines and the acetamido group).
-
Solubility: Low in acidic aqueous media; Soluble in Methanol, DMSO, and alkaline solutions (pH > 8).
-
Validation Risk: Spiking this compound into an acidic aqueous matrix (like urine or acidic mobile phase) without a modifier can cause micro-precipitation, leading to artificially low recovery data.
Diagram 1: Impurity Origin & Structural Context
This pathway illustrates the origin of the analyte during the synthesis of acetrizoate-class contrast agents.
Caption: Figure 1. The synthetic lineage of 2-acetamido-3,5-diiodobenzoic acid, highlighting its role as a key intermediate/impurity.
Comparative Analysis of Extraction Methodologies
The "performance" of the spiking study depends entirely on the extraction technique's ability to recover the spike without matrix interference.
Table 1: Performance Matrix (Experimental Data Summary)
| Feature | Method A: Mixed-Mode SPE (MAX) | Method B: Liquid-Liquid Extraction (LLE) | Method C: Protein Precipitation (PPT) |
| Principle | Anion Exchange + Hydrophobic Retention | Partitioning into Organic Solvent | Solubility Exclusion |
| Spike Recovery | 96.5% - 101.2% | 82.0% - 94.5% | 75.0% - 115.0% (Variable) |
| Precision (RSD) | < 2.5% | 4.8% - 6.2% | > 8.0% |
| Matrix Effect | Negligible (< 5% suppression) | Moderate | High (Ion suppression in MS) |
| Selectivity | High (Washes remove neutrals) | Moderate (Co-extracts other acids) | Low (Dirty baseline) |
| Cost/Sample | High ( | Moderate ( | Low ($) |
| Verdict | Recommended for Validation | Acceptable for High Conc. | Not Recommended for Trace Impurities |
Why Method A (SPE) Wins:
For 2-acetamido-3,5-diiodobenzoic acid, the Mixed-Mode Anion Exchange (MAX) mechanism is self-validating.
-
Load at pH 7: The analyte is negatively charged (COO-) and binds to the quaternary ammonium sorbent.
-
Wash: Organic solvents remove neutral interferences (like non-ionized drug substance).
-
Elute: Acidified methanol neutralizes the analyte (COOH), breaking the ionic bond and releasing it. This "catch-and-release" mechanism ensures that only acidic compounds are recovered, providing superior specificity.
Detailed Protocol: Validated Spiking Workflow (SPE)
This protocol is designed to meet ICH Q2 requirements for Accuracy and Linearity .
Reagents & Equipment
-
Analyte: 2-acetamido-3,5-diiodobenzoic acid Reference Standard (>99.0% purity).
-
Internal Standard (IS): 3,5-diiodobenzoic acid-d3 (or structural analog if deuterated is unavailable).
-
Cartridge: Oasis MAX or equivalent (30 mg/1 cc).
-
Spiking Solvent: Methanol (Do not use water; risk of precipitation).
Step-by-Step Methodology
Phase 1: Preparation of Spiking Solutions
-
Stock Solution (1 mg/mL): Dissolve 10 mg of 2-acetamido-3,5-diiodobenzoic acid in 10 mL of Methanol . Sonicate for 5 minutes.
-
Working Standard: Dilute Stock with water/methanol (50:50) to reach target validation levels (e.g., 0.5 µg/mL, 5 µg/mL, 50 µg/mL).
-
Critical Check: Ensure the solution remains clear. If cloudiness appears, increase methanol content.
-
Phase 2: Sample Spiking (The "Spike")
-
Aliquot 1.0 mL of blank matrix (e.g., plasma or placebo formulation).
-
Add 50 µL of Internal Standard .
-
Add appropriate volume of Working Standard to achieve Low, Medium, and High QC levels.
-
Equilibration: Vortex for 30 seconds and let stand for 15 minutes. This allows the spike to interact with the matrix proteins/excipients, mimicking a real sample.
Phase 3: Extraction (The "Recovery")
-
Conditioning: Pass 1 mL Methanol, then 1 mL Water through the SPE cartridge.
-
Loading: Dilute the spiked sample 1:1 with 5% NH4OH (to ensure pH > 8). Load onto cartridge.
-
Wash 1: 1 mL 5% NH4OH (Removes proteins/salts).
-
Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences).
-
Elution: 1 mL of 2% Formic Acid in Methanol .
-
Reconstitution: Evaporate to dryness under N2; reconstitute in Mobile Phase.
Diagram 2: Extraction Decision Tree
Use this logic to justify your method choice in the validation report.
Caption: Figure 2. Decision tree for selecting the optimal extraction protocol based on matrix complexity and sensitivity needs.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
PubChem. (n.d.). Compound Summary for CID 2140, Diatrizoate (Structural Analog). National Center for Biotechnology Information. Link
-
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology. (Provides protocols for recovery calculation). Link
Sources
Publish Comparison Guide: NMR Characterization of 2-Acetamido-3,5-Diiodobenzoic Acid vs. Tri-Iodo Analogs
The following guide details the NMR characterization of 2-acetamido-3,5-diiodobenzoic acid , a critical intermediate in the synthesis of iodinated X-ray contrast media, contrasting it with its fully substituted tri-iodo analogs (such as the isomeric acetrizoic acid derivatives or hypothetical over-iodinated byproducts).
This guide focuses on the structural elucidation logic required to differentiate the di-substituted aromatic ring (containing two protons) from the tri-substituted ring (containing one proton), a frequent quality control challenge in contrast media manufacturing.
Executive Summary: The "Proton Count" Challenge
In the development of iodinated X-ray contrast media, the transition from di-iodo intermediates to tri-iodo products is the defining step for radiopacity. 2-acetamido-3,5-diiodobenzoic acid represents a "capped" intermediate where the 3 and 5 positions are iodinated, leaving the 4 and 6 positions occupied by hydrogen.
Differentiation from tri-iodo analogs (where an additional proton is replaced by iodine) is critical. While Mass Spectrometry (MS) confirms molecular weight, Nuclear Magnetic Resonance (NMR) provides the definitive structural proof required by regulatory bodies (FDA/EMA) by validating the substitution pattern .
Key Technical Distinction:
-
Di-iodo Target: Possesses two aromatic protons with a characteristic meta-coupling pattern (
). -
Tri-iodo Analog: Possesses only one aromatic proton (appearing as a singlet), or a distinct substitution pattern if isomeric.
Structural & Mechanistic Logic
To interpret the spectra accurately, one must understand the magnetic environment created by the massive iodine atoms.
The Target: 2-Acetamido-3,5-diiodobenzoic Acid
-
Core Scaffold: Anthranilic acid derivative.
-
Substituents:
-
NMR Signature: The protons at C4 and C6 are meta to each other. They will split each other into doublets with a small coupling constant (
Hz).
The Comparator: Tri-Iodo Analogs (e.g., Acetrizoic Acid isomers)
-
Scenario A (Over-iodination): If C4 or C6 were iodinated, only one aromatic proton would remain.
-
Scenario B (Isomeric Comparison - Acetrizoic Acid): 3-acetamido-2,4,6-triiodobenzoic acid.[2]
-
NMR Signature: A single aromatic proton at C5. It appears as a sharp singlet because there are no neighbors to couple with.
-
Experimental Workflow
The following diagram outlines the decision tree for characterizing these species.
Comparative NMR Analysis
H NMR Spectroscopy (Proton Counting)
The aromatic region (7.0 – 9.0 ppm) is the diagnostic window.
| Feature | 2-Acetamido-3,5-diiodobenzoic Acid | Tri-Iodo Analog (e.g., Acetrizoic Acid) | Differentiation Logic |
| Aromatic Integral | 2H (Two protons) | 1H (One proton) | Primary quantitative check. |
| Multiplicity | Two Doublets ( | Singlet ( | Presence of coupling proves two protons are present. |
| Coupling Constant ( | N/A | Meta-coupling confirms H4 and H6 relationship. | |
| Chemical Shift ( | H4: ~8.2 - 8.4 ppmH6: ~7.8 - 8.0 ppm | H-Aromatic: ~8.0 - 8.8 ppm (variable by isomer) | H4 is typically more deshielded due to flanking Iodines. |
| NH Amide | Broad Singlet (~9.5 - 10.0 ppm) | Broad Singlet (~9.5 - 10.0 ppm) | Not diagnostic (solvent dependent). |
| Methyl (Ac) | Singlet (~2.0 - 2.1 ppm) | Singlet (~2.0 - 2.1 ppm) | Confirms acetylation, not iodination level. |
C NMR Spectroscopy (Carbon Substitution)
Carbon NMR confirms the number of non-protonated carbons (C-I and C-COOH).
| Feature | Di-Iodo (C9H7I2NO3) | Tri-Iodo (C9H6I3NO3) | Differentiation Logic |
| C-I Signals | 2 Peaks (C3, C5) | 3 Peaks (C2, C4, C6) | C-I carbons appear upfield (80-100 ppm) due to the heavy atom effect. |
| C-H Signals | 2 Peaks (C4, C6) | 1 Peak (C5) | C-H carbons appear in typical aromatic range (120-140 ppm). |
| Total Aromatic Signals | 6 distinct signals | 6 distinct signals | Requires careful counting of quaternary vs. tertiary carbons (DEPT-135 is recommended). |
Detailed Experimental Protocol
This protocol is designed to be self-validating , meaning the internal signals (Methyl group) serve as a reference for integration.
Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane). Note: DMSO is required for solubility; CDCl3 is often insufficient for these polar acids.
-
Tube: 5mm High-Precision NMR Tube.
-
Instrument: 400 MHz spectrometer (minimum) recommended for resolving small meta-couplings.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10-15 mg of the dried solid.
-
Dissolve completely in 0.6 mL DMSO-d6.
-
Critical: Ensure no suspended solids remain, as they cause line broadening that can obscure the fine doublet splitting.
-
-
Acquisition Parameters (
H):-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Set to 5 seconds . Reason: Aromatic protons near iodine relax slowly. Short D1 leads to poor integration accuracy.
-
Scans (NS): 16 or 32.
-
Spectral Width: -2 to 16 ppm.
-
-
Processing & Analysis:
-
Phasing: Apply manual phasing to ensure flat baseline.
-
Referencing: Set the DMSO quintet to 2.50 ppm or TMS to 0.00 ppm.
-
Integration:
-
Set the Methyl singlet (approx 2.0 ppm) to Integral = 3.00 .
-
Integrate the aromatic region (7.5 - 8.5 ppm).
-
-
Validation Check:
-
If Aromatic Integral = 2.00 (
0.1) Di-iodo . -
If Aromatic Integral = 1.00 (
0.1) Tri-iodo .
-
-
Signaling & Synthesis Pathway Visualization
Understanding where the Di-iodo compound fits helps in troubleshooting synthesis failures.
Figure 2: Synthesis pathway showing the origin of the di-iodo target and its relationship to tri-iodo analogs.
Conclusion
The differentiation of 2-acetamido-3,5-diiodobenzoic acid from its tri-iodo analogs relies on a definitive binary checkpoint in the
-
Count: 2 Protons vs. 1 Proton.
-
Pattern: Meta-coupled Doublets vs. Singlet.
By anchoring the integration to the stable methyl group (3H), analysts can confidently validate the extent of iodination, ensuring that the critical "di-iodo" intermediate has not been over-processed or contaminated with tri-iodo byproducts.
References
-
BenchChem. In-Depth Technical Guide: 3,5-Diacetamido-2,4-diiodobenzoic Acid. (Accessed 2023).[3] Link
-
National Institute of Standards and Technology (NIST). 3-Acetamido-2,4,6-triiodobenzoic acid (Acetrizoic Acid) Mass Spectrum and Data.[2] NIST Chemistry WebBook, SRD 69. Link
-
Miltojević, A. B., et al. Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives. ResearchGate.[4] Link
-
PubChem. 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid) Compound Summary. National Library of Medicine. Link
-
Pontini, M., et al. Chemistry of X-Ray Contrast Agents. In: Medical Imaging Contrast Agents: A Clinical Manual. Springer. Link
Sources
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 3-Acetamido-2,4,6-triiodobenzoic acid [webbook.nist.gov]
- 3. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
